molecular formula C4H4ClNO2S B15266356 1H-pyrrole-2-sulfonyl chloride

1H-pyrrole-2-sulfonyl chloride

Cat. No.: B15266356
M. Wt: 165.60 g/mol
InChI Key: GBXHRWDXXLDJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrole (B145914) Derivatives in Heterocyclic Chemistry Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of heterocyclic chemistry. numberanalytics.com First isolated in 1834 from coal tar and bone oil, its derivatives have become indispensable in various scientific fields. numberanalytics.com The pyrrole ring is a key structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.comnih.govalliedacademies.org

The versatility of the pyrrole ring allows it to undergo a wide range of chemical transformations, such as electrophilic and nucleophilic substitutions, making it a valuable building block for synthesizing complex molecules. numberanalytics.com This reactivity has led to the development of numerous pyrrole-containing compounds with diverse applications. For instance, pyrrole derivatives are found in drugs like atorvastatin, a cholesterol-lowering medication, and tolmetin, a nonsteroidal anti-inflammatory drug. numberanalytics.comslideshare.net Furthermore, they exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. nih.govtaylorandfrancis.comnih.gov

Role of Sulfonyl Chlorides as Key Synthetic Intermediates in Organic Synthesis

Sulfonyl chlorides are a class of organosulfur compounds characterized by the -SO2Cl functional group. They are highly valuable as intermediates in organic synthesis due to their reactivity. magtech.com.cn The sulfonyl chloride group is a good leaving group, making these compounds excellent electrophiles for reactions with a wide variety of nucleophiles. nih.gov

This reactivity allows for the facile synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. magtech.com.cnnih.gov Sulfonamides, in particular, are a critical class of compounds in medicinal chemistry, famously represented by the sulfa drugs, which were among the first effective antibiotics. nih.gov The synthesis of complex sulfonamides often relies on the reaction of a sulfonyl chloride with an amine. researchgate.net Beyond their use in creating sulfonamides, sulfonyl chlorides are also employed in the synthesis of dyes, pigments, and as initiators for certain polymerization reactions. quora.com

Overview of Academic Research Trajectories for 1H-Pyrrole-2-Sulfonyl Chloride and Related Compounds

Academic research on this compound itself is specific, but can be understood within the broader context of research into pyrrole-containing sulfonamides and other derivatives. The combination of the pyrrole ring and the sulfonyl chloride functional group creates a versatile scaffold for the synthesis of novel compounds with potential biological activity.

Research in this area often focuses on the synthesis of new pyrrole derivatives and the evaluation of their medicinal properties. nih.govnih.gov For example, studies have shown that the introduction of a heterocyclic sulfonamide into a pyrrole ring can enhance antifungal activity. alliedacademies.org The development of new synthetic methodologies to create these complex molecules is also a significant area of research. This includes the exploration of one-pot, multi-component reactions to improve efficiency and reduce environmental impact. openaccesspub.org

Recent studies have also focused on the late-stage functionalization of sulfonamides to create diverse libraries of compounds for drug discovery. nih.gov This involves developing methods to convert a primary sulfonamide into a sulfonyl chloride under mild conditions, allowing for further chemical modification. nih.gov

Contextualizing this compound within Advanced Synthetic Strategy Development

The chemical structure of this compound, featuring a reactive sulfonyl chloride group attached to a biologically significant pyrrole ring, positions it as a valuable tool in advanced synthetic strategy development. Its utility lies in its ability to act as a building block for creating more complex and functionally diverse molecules.

Modern synthetic strategies often aim for efficiency, selectivity, and the ability to generate molecular diversity. The reactivity of the sulfonyl chloride group allows for its participation in a variety of coupling reactions, enabling the attachment of different molecular fragments to the pyrrole core. This is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Furthermore, the development of novel synthetic methods, such as those involving photocatalysis for the synthesis of sulfonyl chlorides, highlights the ongoing innovation in this field. nih.gov These advanced methods offer milder and more selective ways to prepare key intermediates like this compound, expanding their accessibility and utility in the synthesis of complex target molecules. The strategic use of such building blocks is central to the efficient construction of new chemical entities with desired properties.

Below is a table of the key properties of this compound:

PropertyValueSource
IUPAC Name This compoundPubChem nih.gov
Molecular Formula C4H4ClNO2SPubChem nih.gov
Molecular Weight 165.60 g/mol PubChem nih.gov
Canonical SMILES C1=CNC(=C1)S(=O)(=O)ClPubChem nih.gov
InChI Key GBXHRWDXXLDJKB-UHFFFAOYSA-NPubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S/c5-9(7,8)4-2-1-3-6-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXHRWDXXLDJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1h Pyrrole 2 Sulfonyl Chloride and Its Functionalized Analogues

Research on Direct Sulfonylation of Pyrrole (B145914) Systems to Access Sulfonyl Chlorides

The direct introduction of a sulfonyl chloride group onto a pyrrole ring represents a significant area of research, offering a more streamlined approach to synthesizing key intermediates for various applications. This section explores the methodologies developed to achieve this transformation, focusing on the reagents, regiochemical outcomes, and mechanistic considerations.

Exploration of Chlorosulfonic Acid-Mediated Reactions

Chlorosulfonic acid has been a prominent reagent for the direct chlorosulfonation of a wide range of organic compounds. pageplace.de Its high reactivity allows for the introduction of the sulfonyl chloride group in a single step. When applied to pyrrole systems, the reaction is typically vigorous and requires careful control of conditions to prevent over-reaction and decomposition of the sensitive pyrrole ring. The reaction proceeds via electrophilic attack of the chlorosulfonyl moiety on the electron-rich pyrrole ring.

Research in this area has focused on optimizing reaction parameters such as temperature, solvent, and stoichiometry to improve yields and minimize the formation of side products. For instance, conducting the reaction at low temperatures and using an excess of chlorosulfonic acid can favor the desired chlorosulfonation. pageplace.de

Investigation of Alternative Chlorinating Agents for Sulfonation Products

While chlorosulfonic acid is a powerful reagent, its harsh nature has prompted the investigation of alternative, milder chlorinating agents for the conversion of sulfonic acids to sulfonyl chlorides. nih.gov These methods often involve a two-step process where the pyrrole is first sulfonated to the corresponding sulfonic acid, which is then converted to the sulfonyl chloride.

Several reagents have been explored for this chlorination step, including:

Thionyl chloride (SOCl₂): A common and effective reagent for converting sulfonic acids to sulfonyl chlorides. sysrevpharm.org

Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅): Also widely used for this transformation. sysrevpharm.org

N-Chlorosuccinimide (NCS): A milder alternative that can be used for the chlorosulfonation of S-alkylisothiourea salts, which can be derived from pyrrole precursors. organic-chemistry.org This method is considered more environmentally friendly. organic-chemistry.org

Trichloroisocyanuric acid (TCCA): Another convenient and safer substitute for gaseous chlorine, it has been used for the oxidation of thiols to sulfonyl chlorides. chemspider.com

Cyanuric chloride (TCT): A cost-effective and milder chlorinating agent compared to thionyl chloride, with the byproduct being easily removable. acs.org

The choice of chlorinating agent often depends on the specific substrate and the desired reaction conditions. Milder reagents are particularly valuable when dealing with sensitive functional groups on the pyrrole ring.

Regioselective Considerations in Direct Pyrrole Sulfonylation

The position of electrophilic substitution on the pyrrole ring is a critical aspect of its chemistry. Pyrrole is an electron-rich aromatic heterocycle, and electrophilic attack can occur at either the C2 (α) or C3 (β) position. stackexchange.com

Generally, electrophilic substitution on the unsubstituted pyrrole ring is preferred at the C2-position due to the greater stabilization of the cationic intermediate (σ-complex) through resonance. stackexchange.com This preference for α-substitution is a key consideration in the direct sulfonylation of pyrrole to obtain 1H-pyrrole-2-sulfonyl chloride.

However, the regioselectivity can be influenced by several factors:

Substituents on the pyrrole ring: The presence of electron-donating or electron-withdrawing groups can direct the incoming electrophile to either the α or β position.

Reaction conditions: The solvent and temperature can also play a role in determining the regiochemical outcome. For example, sulfonation of pyrrole with the sulfur trioxide-pyridine complex has been reported to yield the 3-sulfonated product, contrary to the expected 2-sulfonate. researchgate.net

Nature of the electrophile: The size and reactivity of the sulfonating agent can influence the site of attack.

Theoretical studies using computational methods have been employed to rationalize and predict the regioselectivity of pyrrole sulfonation. researchgate.netresearchgate.net These studies help in understanding the underlying electronic and steric factors that govern the reaction's outcome.

Indirect Synthetic Routes via Sulfonic Acid Precursors

An alternative to direct chlorosulfonation is the indirect synthesis of this compound, which proceeds through a pyrrole-2-sulfonic acid intermediate. This two-step approach can offer better control and potentially higher purity of the final product.

Mechanistic Studies of Sulfonic Acid to Sulfonyl Chloride Conversion

The conversion of a sulfonic acid to a sulfonyl chloride is a fundamental transformation in organic synthesis. The mechanism typically involves the activation of the sulfonic acid by a chlorinating agent. For instance, when using thionyl chloride, the reaction is thought to proceed through the formation of a mixed anhydride (B1165640) intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the sulfonyl chloride and sulfur dioxide.

Recent research has explored novel reagents and catalytic systems to facilitate this conversion under milder conditions. For example, the use of a pyrylium (B1242799) salt (Pyry-BF₄) has been reported to activate primary sulfonamides, enabling their conversion to sulfonyl chlorides. nih.gov While this specific example involves a sulfonamide, the underlying principle of activating the sulfur center for nucleophilic attack is relevant to the conversion of sulfonic acids as well.

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound synthesized via the sulfonic acid precursor. Key parameters that are often adjusted include:

Choice of Chlorinating Agent: As discussed in section 2.1.2, various chlorinating agents are available, each with its own advantages and disadvantages in terms of reactivity, selectivity, and ease of handling. sysrevpharm.orgorganic-chemistry.orgacs.org

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents are commonly used to avoid unwanted side reactions. sysrevpharm.org

Temperature: Controlling the reaction temperature is essential, especially when dealing with reactive intermediates. Low temperatures are often employed to minimize decomposition and the formation of byproducts.

Workup and Purification: Proper workup procedures are necessary to remove excess reagents and byproducts. Purification techniques such as crystallization or chromatography are often employed to obtain the final product in high purity.

The table below summarizes some of the key findings from research on the synthesis and optimization of pyrrole sulfonyl chlorides and related compounds.

Starting Material Reagent(s) Product Key Findings Reference(s)
PyrroleChlorosulfonic acidThis compoundDirect chlorosulfonation is possible but requires careful control of conditions. pageplace.de
PyrroleSulfur trioxide in pyridine (B92270)1H-Pyrrole-2-sulfonic acidSulfonation of pyrrole can yield the sulfonic acid precursor.
Pyrrole-2-sulfonic acidThionyl chloride (SOCl₂)This compoundA standard method for converting sulfonic acids to sulfonyl chlorides. sysrevpharm.org
Pyrrole-2-sulfonic acidPhosphorus oxychloride (POCl₃)This compoundAn alternative to thionyl chloride for the chlorination step. sysrevpharm.org
S-Alkylisothiourea saltsN-Chlorosuccinimide (NCS)Sulfonyl chloridesA milder and more environmentally friendly approach. organic-chemistry.org
SulfonamidesPyrylium salt (Pyry-BF₄)Sulfonyl chloridesA novel method for activating sulfonamides for conversion to sulfonyl chlorides. nih.gov

Chemodivergent and Catalytic Approaches to Pyrrole Sulfonyl Chlorides

Recent innovations in synthetic chemistry have provided powerful tools for the construction of pyrrole sulfonyl chlorides. These methods often employ catalytic systems to achieve high levels of selectivity and efficiency under mild conditions, allowing for the synthesis of previously inaccessible or difficult-to-prepare structures.

Visible-light photoredox catalysis has emerged as a powerful strategy for the synthesis of functionalized pyrroles from readily available pyrrolidines. kaust.edu.sanih.gov This approach combines dehydrogenative aromatization with C-H functionalization in a single process. In this methodology, an excited-state photocatalyst oxidizes the pyrrolidine (B122466) to a radical cation, which then undergoes deprotonation and further oxidation to form a pyrrole ring.

A key aspect of this transformation is the dual role of arylsulfonyl chlorides, which act as both the sulfonylation reagent and a crucial component for catalyst regeneration. kaust.edu.sanih.gov The reaction conditions are notably mild, making this a versatile method for accessing functionalized pyrroles from simple precursors. kaust.edu.sa This process demonstrates orthogonal reactivity, where the photocatalyst facilitates both the aromatization of the N-heterocycle and its selective sulfonylation. nih.gov The synergy between aromatization and functionalization provides a direct route to substituted pyrroles that avoids the pre-functionalization often required in traditional syntheses. rsc.org

Table 1: Key Features of Photoredox-Catalyzed Pyrrolidine Aromatization and Sulfonylation

FeatureDescriptionSource
Reaction Type Oxidative Dehydrogenative Aromatization and Sulfonylation kaust.edu.sanih.gov
Catalysis Visible-light photoredox catalysis kaust.edu.sa
Starting Material Pyrrolidines kaust.edu.sanih.gov
Reagent Role Arylsulfonyl chlorides serve as both sulfonylation agent and catalyst regenerator kaust.edu.sa
Conditions Mild reaction conditions nih.gov

The sulfonamide group, while common in bioactive molecules, has historically been viewed as a synthetically inert endpoint. researchgate.netnih.gov However, recent methodologies have transformed primary sulfonamides into versatile synthetic handles, enabling their conversion to the highly reactive sulfonyl chloride functionality, even in complex molecular settings.

One prominent strategy involves the activation of primary sulfonamides with a pyrylium salt, such as Pyry-BF4. iaea.org This reagent activates the otherwise unreactive NH2 group, facilitating its conversion into a sulfonyl chloride. This transformation is highly selective for primary sulfonamides and tolerates a wide array of sensitive functional groups, making it ideal for the late-stage diversification of drug candidates. iaea.org

Alternative photocatalytic, metal-free approaches allow for the conversion of sulfonamides into sulfonyl radical intermediates. researchgate.netnih.gov These radicals can then be trapped to form various functional groups. Another strategy converts primary sulfonamides into sulfonyl pyridinium (B92312) intermediates, which can subsequently be transformed into sulfonyl chlorides or fluorides for further reaction with nucleophiles. nih.gov These methods are particularly valuable in medicinal chemistry, where the ability to modify a complex lead compound at a late stage can accelerate the discovery of new analogues with improved properties. chemrxiv.orgchemrxiv.org

Transition-metal catalysis offers efficient and selective pathways for synthesizing sulfonyl chlorides and their derivatives. A classic example is the Sandmeyer-type reaction, which uses copper salts like CuCl or CuCl2 to catalyze the reaction of an arenediazonium salt with sulfur dioxide to yield the corresponding arylsulfonyl chloride. nih.govwikipedia.org While effective, this method has been improved by photocatalytic alternatives that can operate under milder conditions. nih.govacs.org

More recently, other transition metals have been employed. For instance, cobalt-catalyzed systems have been developed for the redox-neutral sulfonylative coupling of (hetero)aryl boronic acids, ammonium (B1175870) salts, and potassium metabisulfite (B1197395) to produce sulfones. researchgate.net While the direct product is a sulfone, the underlying principles of activating sulfur dioxide sources and aryl partners are relevant to sulfonyl chloride synthesis. These metal-catalyzed reactions often feature high functional group tolerance and provide access to a broad range of substrates, including complex (hetero)aryl systems. researchgate.net

Table 2: Comparison of Metal-Involved Sulfonyl Chloride Synthesis Methods

MethodCatalyst/ReagentPrecursorKey FeaturesSource
Sandmeyer-Type Copper(I) or Copper(II) saltsArenediazonium Salt, SO2Traditional, effective for aryl sulfonyl chlorides nih.govwikipedia.org
Photocatalytic Sandmeyer Ruthenium or Carbon Nitride CatalystsArenediazonium Salt, SO2 sourceMilder conditions, sustainable catalysts nih.govacs.org
Cobalt-Catalyzed Coupling CoCl2 / PhenanthrolineBoronic Acids, SO2 sourceRedox-neutral, good for sulfone synthesis researchgate.net

Synthesis of Halogenated 1H-Pyrrole-2-Sulfonyl Chlorides

The introduction of halogen atoms onto the pyrrole ring adds another layer of complexity and synthetic utility, as halogens can serve as handles for subsequent cross-coupling reactions. The synthesis of halogenated 1H-pyrrole-2-sulfonyl chlorides requires precise control over regioselectivity.

The synthesis of a halogenated pyrrole sulfonyl chloride can be envisioned as a multi-step process beginning with the regioselective halogenation of the pyrrole core. The position of halogenation on the pyrrole ring is highly dependent on the reaction conditions and the nature of the substituents already present. For pyrrole-fused heterocyclic systems, regioselective bromination at specific positions can be achieved by carefully modulating the basicity of the reaction medium. nih.gov For example, treating pyrrolo[2,1-f] kaust.edu.sanih.govresearchgate.nettriazin-4-amine with a brominating agent like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione can lead to selective bromination. asianpubs.org

Once the halogenated pyrrole is obtained, the sulfonyl chloride group must be introduced. A common method for installing a sulfonyl chloride group onto an aromatic ring is through chlorosulfonation using chlorosulfuric acid. wikipedia.org However, this method can be harsh and may not be suitable for sensitive substituted pyrroles. A milder alternative involves converting a pyrrole amine to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to form the sulfonyl chloride. wikipedia.org This sequence allows for the controlled synthesis of specifically substituted and halogenated pyrrole sulfonyl chlorides.

The synthesis of substituted pyrroles, particularly those with specific substitution patterns, presents significant challenges. researchgate.netrsc.org A primary difficulty is controlling the regioselectivity of electrophilic substitution, which typically occurs at the C2 or C5 position due to the electron-rich nature of the pyrrole ring. beilstein-journals.org Synthesizing C3- or C4-substituted pyrroles often requires multi-step, non-direct approaches. rsc.orgbeilstein-journals.org

Methodological innovations have been developed to overcome these hurdles. These include:

Catalytic Multi-component Reactions: One-pot methods that combine multiple starting materials, such as an amine, a 1,4-dicarbonyl compound, and another component, can provide direct access to complex, polysubstituted pyrroles. rsc.org

Metal-Catalyzed Cycloadditions and Transannulations: Rhodium-catalyzed reactions of 1,2,3-triazoles with alkynes have been shown to produce 3,4-disubstituted pyrroles, a pattern that is difficult to achieve through classical methods. beilstein-journals.org

Milder Reaction Protocols: The use of deep eutectic solvents or mechanochemical activation provides environmentally friendly and efficient alternatives to traditional Paal-Knorr or Clauson-Kaas pyrrole syntheses, often proceeding in shorter times and without harsh catalysts. rsc.org

Directed Halogenation: The use of specific halogenating agents and careful control of reaction conditions allows for the selective installation of halogens, which can then be used as synthetic handles for further functionalization. acs.orgnih.gov

These innovations are crucial for preparing the specifically substituted pyrrole precursors needed for the synthesis of complex pyrrole sulfonyl chlorides.

Elucidation of Reactivity Patterns and Mechanistic Pathways of 1h Pyrrole 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 1H-pyrrole-2-sulfonyl chloride is highly electrophilic. This is due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, this moiety is the primary site for reactions with a wide range of nucleophiles. These reactions typically proceed via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the sulfur atom, forming a transient pentacoordinate intermediate, which then collapses with the expulsion of the chloride ion, a good leaving group.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding N-substituted pyrrole-2-sulfonamides. This is a robust and widely utilized transformation for sulfonyl chlorides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.

The scope of the aminolysis reaction is broad, accommodating a variety of amines. However, limitations can arise. Very weakly nucleophilic amines, such as certain anilines with strong electron-withdrawing groups, may react slowly or require forcing conditions. Steric hindrance on either the amine or the pyrrole (B145914) ring can also impede the reaction. While direct studies on this compound are not extensively detailed in the provided literature, the synthesis of related compounds, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones from the reaction of a dichloro-pyrrole-dione with primary amines, demonstrates the facility of N-C bond formation in pyrrolic systems nih.gov. Similarly, the synthesis of compounds like 1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- involves the formation of a sulfonamide linkage, underscoring the general applicability of this reaction. ontosight.ai

Table 1: Representative Aminolysis Reactions

Amine Product
Ammonia (B1221849) (NH₃) 1H-Pyrrole-2-sulfonamide
Methylamine (CH₃NH₂) N-Methyl-1H-pyrrole-2-sulfonamide
Diethylamine ((CH₃CH₂)₂NH) N,N-Diethyl-1H-pyrrole-2-sulfonamide

When this compound is treated with an alcohol in the presence of a base, the corresponding sulfonate ester is formed. This reaction, termed alcoholysis, follows the same nucleophilic substitution pathway as aminolysis. The rate of alcoholysis can be significantly different from that of other acid chlorides, a property that allows for selective reactions in multifunctional molecules. researchgate.net

The reaction generally proceeds efficiently with primary and secondary alcohols. Tertiary alcohols may react more slowly or undergo elimination side reactions, particularly under heated conditions. The choice of base is often crucial; non-nucleophilic bases like pyridine are common to avoid competition with the alcohol nucleophile. masterorganicchemistry.com The reactivity of aromatic sulfonyl chlorides in alcoholysis is well-established, providing a strong basis to predict the behavior of their heterocyclic counterparts. researchgate.net

Hydrazinolysis, the reaction with hydrazine (B178648) (N₂H₄) or its derivatives, converts this compound into 1H-pyrrole-2-sulfonyl hydrazide. These hydrazide derivatives are versatile synthetic intermediates. For instance, they can be reacted with aldehydes and ketones to form sulfonyl hydrazones.

The selective hydrazinolysis of ester groups in the presence of other functionalities to produce carbohydrazides has been demonstrated in pyrrole systems, highlighting the utility of hydrazine as a nucleophile in this chemical space. nih.gov While the direct hydrazinolysis of acyl chlorides is a common transformation, the reaction with sulfonyl chlorides proceeds similarly to yield the stable sulfonyl hydrazide. researchgate.net The conditions for this reaction typically involve treating the sulfonyl chloride with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) at room temperature or with gentle heating.

The electrophilic sulfur center of this compound is also susceptible to attack by other classes of nucleophiles.

Thiols: In the presence of a base, thiols (R-SH) react to form thiosulfonate esters (Pyrrole-SO₂-SR). This reaction is analogous to alcoholysis.

Carbanions: Organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), can react with sulfonyl chlorides. However, these strong, hard nucleophiles can sometimes lead to complex reaction mixtures. The N-H proton of the pyrrole ring is acidic and will be deprotonated by the organometallic reagent, consuming one equivalent. Subsequent reaction at the sulfonyl chloride can lead to the formation of sulfones (Pyrrole-SO₂-R).

Electrophilic Reactivity of the Pyrrole Ring in Sulfonyl Chloride Derivatives

While the sulfonyl chloride group is the primary site for nucleophilic attack, the pyrrole ring itself can undergo electrophilic substitution. The outcome of such reactions is heavily influenced by the substituent already present on the ring.

The -SO₂Cl group at the C2 position is a powerful electron-withdrawing group. It deactivates the pyrrole ring towards electrophilic aromatic substitution (SₑAr) by reducing the electron density of the π-system. Pyrrole itself is highly reactive towards electrophiles, with a strong preference for substitution at the C2 (α) position due to the superior stabilization of the resulting carbocation intermediate. onlineorganicchemistrytutor.comslideshare.netyoutube.com

However, in this compound, the C2 position is blocked, and the deactivating nature of the sulfonyl group makes any further substitution difficult. When electrophilic substitution is forced to occur, the regiochemical outcome is dictated by the directing effect of the C2-sulfonyl group. Electron-withdrawing groups on the pyrrole ring generally direct incoming electrophiles to the meta-position (C4). This is because the resonance structures for electrophilic attack at C3 and C5 place the positive charge on the carbon atom directly bonded to the electron-withdrawing group, which is highly destabilizing. Attack at C4 avoids this unfavorable arrangement.

Studies on the related 1-(phenylsulfonyl)pyrrole (B93442) show that the N-sulfonyl group is deactivating and directs Friedel-Crafts acylation almost exclusively to the C3 position. researchgate.netresearchgate.net However, for a C2-sulfonyl derivative, the directing effects would favor C4 substitution. For example, in reactions like nitration or halogenation, the major product would be the 4-substituted-1H-pyrrole-2-sulfonyl chloride. It is important to note that due to the significant deactivation of the ring, harsh reaction conditions may be required, which can lead to low yields or decomposition. cdnsciencepub.com

Influence of the Sulfonyl Chloride Group on Ring Activation/Deactivation

The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group. When attached to the pyrrole ring at the C-2 position, it significantly influences the ring's reactivity towards electrophilic aromatic substitution. This influence is primarily deactivating, rendering the pyrrole ring less susceptible to attack by electrophiles compared to unsubstituted pyrrole. The deactivation stems from the strong inductive and resonance effects of the sulfonyl moiety, which pull electron density away from the π-rich heterocyclic system.

Research on the related N-phenylsulfonylpyrrole demonstrates the extent of this deactivation. cdnsciencepub.com The N-sulfonyl group makes the pyrrole ring considerably less reactive, to the point where it fails to undergo reactions that are successful with other deactivated pyrroles, such as pyrrole-2-carbonitrile. cdnsciencepub.com For instance, attempts at trichloroacetylation of 1-(phenylsulfonyl)pyrrole were unsuccessful under various conditions. cdnsciencepub.com Similarly, reactions like iodination using HIO₃/I₂ and certain formylation methods failed, further highlighting the ring's de-energized state. cdnsciencepub.com This strong deactivation means that more forceful conditions are typically required for electrophilic substitution reactions to proceed, which can also lead to the formation of polymeric byproducts. cdnsciencepub.com

Regioselectivity in Electrophilic Aromatic Substitution of N-Substituted Pyrroles

While the sulfonyl group deactivates the pyrrole ring, electrophilic substitution can still occur, and the directing effect of the group becomes a crucial factor in determining the outcome. In N-substituted pyrroles, such as N-phenylsulfonylpyrrole, the regioselectivity of these reactions is highly dependent on the nature of the electrophile and the reaction conditions. cdnsciencepub.comresearchgate.net

Unlike typical activating groups that direct ortho- and para-, or deactivating groups that direct meta-, the sulfonyl group on the pyrrole nitrogen exhibits more complex behavior. Friedel-Crafts alkylation with a bulky electrophile like tert-butyl chloride shows a strong preference for substitution at the C-3 position (meta- to the nitrogen), providing 3-tert-butyl-1-(phenylsulfonyl)pyrrole in excellent yield with only trace amounts of the C-2 isomer. cdnsciencepub.com However, less bulky alkylating agents lead to mixtures. researchgate.net Friedel-Crafts acylation, another key electrophilic substitution, also shows variable regioselectivity. The reaction of 1-(phenylsulfonyl)pyrrole with aroyl chlorides catalyzed by aluminum chloride typically results in substitution at the C-3 position. researchgate.net

When the pyrrole ring already contains a substituent, the directing effects become even more nuanced. For a 2-alkyl-1-(phenylsulfonyl)pyrrole, acylation surprisingly leads to the C-4 substituted product as the major isomer, a contrast to the typical C-5 attack observed in other 2-alkylpyrroles. cdnsciencepub.com For 3-alkyl-1-(phenylsulfonyl)pyrroles, the product mixture is highly sensitive to the specific catalyst and conditions used. cdnsciencepub.com This variability underscores the delicate balance of electronic and steric effects governing the regioselectivity in these deactivated systems.

Table 1: Regioselectivity in Friedel-Crafts Reactions of 1-(Phenylsulfonyl)pyrrole Derivatives

Starting Material Reaction Catalyst Major Product(s) Reference
1-(Phenylsulfonyl)pyrrole tert-Butylation AlCl₃ 3-tert-Butyl cdnsciencepub.com
1-(Phenylsulfonyl)pyrrole Ethylation AlCl₃ 2-Ethyl and Polymer cdnsciencepub.com
1-(Phenylsulfonyl)pyrrole Acylation AlCl₃/SnCl₄ Mixture of 2- and 3-acetyl cdnsciencepub.comresearchgate.net
2-Isopropyl-1-(phenylsulfonyl)pyrrole Acetylation SnCl₄ 4-Acetyl cdnsciencepub.com
3-Alkyl-1-(phenylsulfonyl)pyrrole Acylation Varies Mixture, sensitive to conditions cdnsciencepub.com

Intramolecular Cyclization and Rearrangement Reactions

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that typically involves the migration of an aryl group from a sulfone. wikipedia.org This reaction and its variants have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of sulfonylated pyrroles, the sulfonyl chloride can be readily converted to a sulfonamide, a common substrate for the Truce-Smiles rearrangement.

The general mechanism involves the deprotonation of a carbon or heteroatom adjacent to the sulfonamide group by a strong base, creating a nucleophile. This nucleophile then attacks the ipso-carbon of the aromatic ring (the pyrrole ring in this case), leading to a Meisenheimer-type intermediate. nih.gov Subsequent cleavage of the carbon-sulfur bond and rearomatization completes the rearrangement, effectively transferring the pyrrole ring.

Recent studies have shown that arylsulfonamides can participate in cascade reactions initiated by a Truce-Smiles rearrangement to produce complex heterocyclic structures like pyrrolidinones. nih.gov Electrochemical methods have also been developed to trigger radical-based Truce-Smiles rearrangements under mild conditions. rsc.org While specific examples starting directly from this compound are not extensively documented, the established reactivity of related arylsulfonamides suggests that pyrrole-2-sulfonamides are viable candidates for such transformations, offering a potential route to novel arylated amine structures. rsc.orgnih.gov The reaction is a transition-metal-free method for achieving arylations. nih.gov

The reactive sulfonyl chloride group on the pyrrole ring is a valuable handle for constructing fused heterocyclic systems. By converting the sulfonyl chloride into a sulfonamide bearing a suitable functional group, intramolecular cyclization can be induced to build new rings onto the pyrrole core.

One common strategy involves palladium-catalyzed intramolecular C-H amination. For example, a pyrrole substrate with an N-sulfonyl group can undergo cyclization to form a pyrrole-fused sultam. rsc.org This type of reaction demonstrates the utility of the sulfonyl group in directing the formation of new five- or six-membered rings. Syntheses of extended S,N-heteroacenes, which contain fused thiophene (B33073) and pyrrole rings, have been achieved through sequences involving Pd-catalyzed aminations of halogenated precursors, leading to the ring closure of the pyrrole moieties. researchgate.net

These methods allow for the creation of diverse and complex polycyclic aromatic systems containing the pyrrole nucleus, which are of interest for their electronic and optical properties. researchgate.net The specific reaction pathway and resulting fused system depend on the nature of the groups attached to the sulfonamide nitrogen and the cyclization conditions employed.

Reductive Transformations of the Sulfonyl Chloride Group

The sulfonyl chloride functional group in this compound is in a high oxidation state and can be reduced to various other sulfur-containing functional groups. These transformations provide access to a range of pyrrole derivatives with different electronic properties and further synthetic utility.

Common reductive transformations for aryl sulfonyl chlorides can be applied to the pyrrole analogue, although the sensitivity of the pyrrole ring must be considered.

Reduction to Sulfonamides: The most common reaction is not a reduction but a nucleophilic substitution with ammonia or amines to form sulfonamides. This is a foundational step for many of the rearrangement and cyclization reactions discussed previously.

Reduction to Thiols: Strong reducing agents are required to reduce the sulfonyl chloride all the way to a thiol (-SH). Reagents like lithium aluminum hydride (LiAlH₄) or a combination of zinc dust and a strong acid can achieve this transformation. The resulting 1H-pyrrole-2-thiol is a versatile intermediate for synthesizing other sulfur-containing heterocycles.

Reduction to Sulfinic Acids: Milder reducing agents, such as sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂), can selectively reduce the sulfonyl chloride to a sulfinate salt (R-SO₂Na), which can be acidified to give the corresponding 1H-pyrrole-2-sulfinic acid (R-SO₂H).

These reductive processes significantly broaden the synthetic scope of this compound, allowing it to serve as a precursor to pyrroles with sulfur in lower oxidation states.

Oxidative Reactivity and Derivatization Studies

The synthesis of this compound itself is an oxidative process, typically involving the oxidative chlorination of a corresponding thiol or disulfide. acs.org Once formed, the sulfonyl chloride group is a highly versatile electrophile, making it a cornerstone for a wide array of derivatization reactions rather than a substrate for further oxidation. The electron-deficient nature of the sulfonylated pyrrole ring also makes it resistant to oxidative degradation.

The primary reactivity of the sulfonyl chloride is its reaction with nucleophiles, which displaces the chloride ion. This allows for the synthesis of a broad class of sulfonyl derivatives.

Synthesis of Sulfonamides: As mentioned, reaction with primary or secondary amines in the presence of a base yields sulfonamides. This is one of the most important derivatizations, as sulfonamides are prevalent in medicinal chemistry and are key intermediates in reactions like the Truce-Smiles rearrangement. nih.gov

Synthesis of Sulfonate Esters: Reaction with alcohols or phenols, typically in the presence of a base like pyridine, yields sulfonate esters (R-SO₂-OR'). These esters are good leaving groups in nucleophilic substitution reactions.

Synthesis of Sulfonic Acids: Hydrolysis of the sulfonyl chloride, usually with water or aqueous base, yields the corresponding sulfonic acid (R-SO₃H).

Friedel-Crafts Reactions: The sulfonyl chloride can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones.

These derivatization reactions highlight the role of this compound as a key building block for introducing the pyrrole-2-sulfonyl moiety into a wide range of molecules.

Strategic Applications of 1h Pyrrole 2 Sulfonyl Chloride in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Scaffolds

1H-Pyrrole-2-sulfonyl chloride serves as a versatile and reactive building block in the synthesis of a variety of complex heterocyclic structures. Its unique electronic and structural properties allow for the strategic introduction of the pyrrole (B145914) moiety and the sulfonyl group, which can be further functionalized to create diverse molecular architectures for advanced chemical research.

Preparation of Functionalized Pyrrole Derivatives for Advanced Chemical Research

The reactivity of the sulfonyl chloride group in this compound makes it an excellent precursor for a range of functionalized pyrrole derivatives. The sulfonyl chloride readily reacts with various nucleophiles, such as amines and alcohols, to form the corresponding sulfonamides and sulfonate esters. This reactivity is a cornerstone for creating libraries of pyrrole-based compounds for screening in materials science and medicinal chemistry.

For instance, the reaction with primary or secondary amines yields N-substituted pyrrole-2-sulfonamides. These derivatives are of significant interest due to the prevalence of the sulfonamide group in biologically active molecules. The pyrrole ring itself can undergo further substitution reactions, although the strong electron-withdrawing nature of the sulfonyl group deactivates the ring towards electrophilic attack, directing incoming electrophiles primarily to the C4 and C5 positions.

NucleophileResulting Functional GroupDerivative Class
Primary/Secondary AmineSulfonamideN-Substituted Pyrrole-2-sulfonamides
AlcoholSulfonate EsterAlkyl 1H-pyrrole-2-sulfonates

Access to Polysubstituted Pyrroles via Catalyzed Reactions

This compound is a key intermediate in catalyzed reactions designed to produce polysubstituted pyrroles with high regioselectivity. Research has demonstrated its utility in copper-catalyzed cross-coupling reactions. These methods provide a powerful tool for introducing a variety of substituents onto the pyrrole ring, which is a common scaffold in many biologically active compounds. The sulfonyl group can act as a directing group and can be removed or modified in subsequent synthetic steps, adding to the strategic value of this building block. The ability to control the substitution pattern on the pyrrole ring is crucial for structure-activity relationship (SAR) studies in various research domains.

Visible-light-mediated synthesis has also emerged as a novel strategy for constructing polysubstituted pyrroles. rsc.org While not directly starting from this compound in all published examples, the principles of activating specific positions on the pyrrole ring for substitution are relevant to its derivatives. These modern synthetic methods, including photocatalysis, are expanding the toolkit for creating complex pyrrole structures. rsc.orgresearchgate.net

Construction of Fused Pyrrole-Containing Ring Systems

The development of synthetic routes to fused pyrrole-containing ring systems is a significant area of organic synthesis, and precursors derived from this compound can play a role in these complex transformations. The pyrrole ring can be annulated with other ring systems to generate polycyclic aromatic or non-aromatic structures. rsc.org These fused systems are scaffolds for novel materials and compounds with potential biological activities.

Methodologies for constructing such fused systems often involve multi-step sequences where the pyrrole core, functionalized with a sulfonyl group, is elaborated. For example, intramolecular cyclization reactions of appropriately substituted pyrrole derivatives can lead to the formation of bicyclic or tricyclic systems. The sulfonyl group can influence the reactivity and stereoselectivity of these cyclization reactions.

Synthetic StrategyFused System Type
Intramolecular CyclizationBicyclic/Tricyclic Pyrroles
Annulation ReactionsPolycyclic Aromatic Pyrroles

Reagent in Medicinal Chemistry Research Programs (Excluding Clinical Data and Specific Drug Development)

In the realm of medicinal chemistry, this compound is a valuable reagent for the synthesis of precursor molecules intended for biological evaluation. The pyrrole and sulfonamide moieties are present in numerous compounds with a wide range of biological activities. eurekaselect.com

Synthesis of Sulfonamide Linkages in Precursors for Biological Study

The synthesis of sulfonamides is a fundamental transformation in medicinal chemistry, and this compound provides a direct route to pyrrole-containing sulfonamides. eurekaselect.com The reaction of the sulfonyl chloride with a diverse range of primary and secondary amines allows for the creation of large libraries of compounds for biological screening. ucl.ac.uk The resulting sulfonamide linkage is a stable and effective pharmacophore that can participate in key binding interactions with biological targets.

The general reaction is as follows:

Pyrrole-SO₂Cl + R¹R²NH → Pyrrole-SO₂NR¹R² + HCl

This straightforward reaction allows for the systematic variation of the R¹ and R² groups to explore the chemical space around the pyrrole-sulfonamide core. The precursors synthesized through this method can then be evaluated for various biological activities.

Amine TypeProduct ClassPotential Application
Primary Amines (RNH₂)N-Alkyl/Aryl-pyrrole-2-sulfonamidesPrecursors for biological screening
Secondary Amines (R₂NH)N,N-Dialkyl/Aryl-pyrrole-2-sulfonamidesPrecursors for biological screening

Exploration of Pyrrole Sulfonyl Derivatives as Enzyme Inhibitor Precursors

The pyrrole-sulfonamide scaffold is a known feature in molecules designed as enzyme inhibitors. For example, certain sulfonamide derivatives have shown inhibitory activity against carbonic anhydrase isoforms. The synthesis of various pyrrole sulfonyl derivatives allows researchers to investigate their potential as precursors for inhibitors of other enzymes as well. The pyrrole ring can mimic the substrate or a cofactor of an enzyme, while the sulfonamide group can form crucial hydrogen bonds within the active site.

By systematically modifying the structure of the pyrrole and the substituents on the sulfonamide nitrogen, medicinal chemists can probe the structural requirements for enzyme inhibition. This exploration is a critical early step in the long process of developing new therapeutic agents.

Utilization in Scaffold Diversity Generation for Chemical Biology Probes

The generation of diverse molecular scaffolds is a cornerstone of modern chemical biology and drug discovery, providing the structural variety necessary for identifying novel biological probes. nih.gov this compound serves as a versatile building block in this endeavor, enabling the synthesis of compound libraries with varied substitution patterns. The pyrrole core is a privileged scaffold, frequently found in biologically active molecules. nih.gov By utilizing the reactive sulfonyl chloride group, chemists can introduce the pyrrole moiety onto a range of molecules or use it as a handle for further functionalization, thereby creating collections of compounds for biological screening. nih.gov

The development of chemical probes often involves creating molecules that can interact specifically with biological targets, such as enzymes or receptors. chemicalprobes.org Sulfonyl-containing compounds, including those derived from this compound, have been instrumental in developing such probes. For instance, sulfonyl fluoride probes have been developed to covalently engage residues in proteins like cereblon, aiding in the discovery of molecular modulators. rsc.orgrsc.org While not a sulfonyl chloride, the related sulfonyl fluoride chemistry highlights the utility of the sulfonyl group in probe development. The Paal-Knorr reaction is a practical method for synthesizing a collection of pyrroles with desired substituents, which can then be evaluated as probes for enzymes like COX-2. nih.gov The sulfonyl group can be a key pharmacophoric feature, and its placement on the pyrrole ring, facilitated by reagents like this compound, is critical for achieving desired biological activity and selectivity.

The following table illustrates representative examples of how substituted pyrrole scaffolds, accessible through synthetic routes potentially involving pyrrole sulfonyl chlorides, are used in developing chemical probes.

Probe Scaffold BaseTarget ClassApplication ExampleResearch Focus
Substituted 1,5-DiarylpyrroleCyclooxygenase (COX) EnzymesDevelopment of selective COX-2 inhibitorsCharting new structure-activity relationship (SAR) data for anti-inflammatory agents. nih.gov
Pyrrole-based Turn MimicsProtein-Protein InteractionsMimicking β-turn and γ-turn secondary structuresCreating minimalist mimics that present amino acid side chains in specific orientations. researchgate.net
Sulfonium-containing PeptidesMethyllysine Reader ProteinsCrosslinking with aromatic cage-containing proteinsInvestigating protein-protein interactions involving post-translational modifications. rsc.org

Role in the Synthesis of Materials Science Precursors

The pyrrole nucleus is a fundamental structural unit not only in biologically active compounds but also in materials science. researchgate.net It is a key component in the synthesis of conductive polymers and functional dyes. This compound can be employed as a precursor to synthesize functionalized pyrrole monomers. These monomers, bearing the sulfonyl group, can then be polymerized to create materials with specific electronic or physical properties. The polymerization of pyrrole and its copolymers can be initiated through various methods, including chemical oxidation, to form conductive polymers like polypyrrole. mdpi.com

Furthermore, multisulfonyl chlorides have been designed as initiators for living radical polymerizations, a method that allows for the synthesis of well-defined polymers with controlled molecular weights and complex architectures, such as star polymers. cmu.edu By incorporating the this compound moiety into initiator design, it is possible to create polymers with pyrrole units at their core or as pendant groups, opening avenues for new functional materials. The sulfonyl chloride group provides a reactive handle for initiating polymerization or for post-polymerization modification.

Development of Novel Organic Reactions Employing this compound

Cascade and domino reactions offer a highly efficient approach to synthesizing complex molecules from simple starting materials in a single pot, enhancing atom economy and reducing waste. dntb.gov.ua The pyrrole sulfonyl moiety, accessible from precursors like this compound, has been featured in several innovative cascade reactions.

One notable example is the gold(I)-catalyzed domino reaction of N-substituted N-sulfonyl-aminobut-3-yn-2-ols, which proceeds through an aminocyclization and a rare 1,3-sulfonyl migration to yield 1-substituted 3-sulfonyl-1H-pyrroles. acs.org This reaction demonstrates the utility of the sulfonyl group in directing complex rearrangements to form the aromatic pyrrole ring.

Another significant development is the cascade synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles from the reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. rsc.orgnih.gov In this process, the arylsulfonyl methyl isocyanide exhibits dual functionality, acting as both a sulfonyl source and a 1,3-dipolar reagent in a sulfonylation/[2+3]-cycloaddition sequence. nih.gov A plausible mechanism involves the initial elimination of HBr from the dibromoalkene, followed by sulfonylation, a second HBr elimination to form a sulfonyl acetylene intermediate, and finally a [2+3]-cycloaddition to furnish the disulfonylated pyrrole. nih.gov Such reactions highlight the development of efficient pathways to highly functionalized pyrroles that would be difficult to access through traditional methods. organic-chemistry.orgrsc.org

The table below summarizes key aspects of these cascade/domino reactions for synthesizing sulfonylated pyrroles.

Reaction TypeKey ReagentsCatalyst/MediatorProduct TypeKey Features
Gold-Catalyzed Domino ReactionN-substituted N-sulfonyl-aminobut-3-yn-2-olsAu(I) catalyst1-Substituted 3-Sulfonyl-1H-pyrrolesInvolves cycloisomerization and a rare 1,3-sulfonyl migration. acs.org
Cascade Sulfonylation/[2+3]-Cycloadditiongem-Dibromoalkenes, Arylsulfonyl methyl isocyanidesCs₂CO₃3-Aryl-2,4-disulfonyl-1H-pyrrolesArylsulfonyl methyl isocyanide acts as a dual-functional reagent. rsc.orgnih.gov
Palladium-Catalyzed Cascade Reaction2-(2-oxo-2-arylethyl)malononitriles, Boronic acidsPd(OAc)₂Substituted 1H-pyrrole-3-carbonitrilesInvolves C(sp)-C(sp²) coupling followed by intramolecular C-N bond formation. organic-chemistry.org

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for biological screening. spirochem.com This methodology involves anchoring a starting material to a solid support, which simplifies purification by allowing excess reagents and by-products to be washed away after each step. spirochem.com Pyrrole derivatives are well-suited for this approach, and several methods for the solid-phase synthesis of pyrrole libraries have been developed. nih.govresearchgate.net

This compound is an ideal reagent for use in solid-phase synthesis. The reactive sulfonyl chloride can be used to link the pyrrole scaffold to a resin functionalized with an amine or alcohol. Alternatively, a molecule already attached to the solid support can be reacted with this compound to introduce the pyrrole-2-sulfonamide or sulfonate ester moiety. This approach allows for the construction of diverse libraries of pyrrole-containing compounds. For example, a solid-phase multicomponent reaction has been described for synthesizing pyrrole derivatives using Lysine as a nitrogen donor, which highlights the compatibility of pyrrole synthesis with solid-phase techniques. nih.gov The combination of solid-phase synthesis with the versatile reactivity of this compound provides an efficient platform for generating chemical diversity for drug discovery and other applications. nih.gov

Computational and Theoretical Chemistry Investigations of 1h Pyrrole 2 Sulfonyl Chloride

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity, and computational methods allow for a detailed analysis of this framework. Through various theoretical models, a comprehensive picture of the electron distribution and orbital interactions within 1H-pyrrole-2-sulfonyl chloride can be constructed.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost.

For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), are instrumental in determining the molecule's most stable three-dimensional arrangement, known as its optimized geometry. These calculations solve the electronic Schrödinger equation in an approximate manner to yield the ground-state energy and electron density, from which numerous properties can be derived. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation.

Theoretical studies on related N-substituted pyrroles, such as N-phenylsulfonylpyrrole, have shown that the sulfonyl group significantly influences the geometry of the pyrrole (B145914) ring. researchgate.net It is anticipated that similar effects would be observed for this compound. The strong electron-withdrawing nature of the -SO2Cl group is expected to alter the bond lengths and angles of the pyrrole ring compared to unsubstituted pyrrole.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Related Compounds)

ParameterPredicted Value (Å or °)
C2-S Bond Length~1.77
S-Cl Bond Length~2.08
S-O Bond Length~1.43
C-C Bond Lengths (ring)1.38 - 1.42
C-N Bond Lengths (ring)1.37 - 1.38
C-S-O Angle~108
O-S-O Angle~122
C-S-Cl Angle~105

Note: These values are illustrative and based on trends observed in computationally studied sulfonyl chlorides and substituted pyrroles. Actual experimental or specific computational values for this compound may vary.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the pyrrole ring, which is characteristic of π-excessive heterocycles. onlineorganicchemistrytutor.com However, the strongly electron-withdrawing sulfonyl chloride group at the C2 position will significantly lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole. This lowering of the HOMO energy makes the molecule less nucleophilic than pyrrole itself.

Conversely, the LUMO is anticipated to have significant contributions from the sulfonyl chloride group, particularly the S-Cl bond's antibonding orbital. This localization makes the sulfur atom a primary electrophilic site. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Computational studies on various substituted pyrroles have demonstrated how different functional groups can tune this energy gap. doaj.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)Description
HOMO~ -7.0 to -8.0Primarily located on the pyrrole ring (π-system)
LUMO~ -1.5 to -2.5Significant contribution from the sulfonyl chloride group (σ* S-Cl)
HOMO-LUMO Gap~ 5.0 to 6.0Indicates moderate reactivity, with a strong electrophilic character at the sulfur atom.

Note: These energy values are estimations based on published data for structurally similar molecules and serve to illustrate the expected electronic characteristics.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the sulfonyl group, indicating their high electron density and nucleophilic character. The region around the pyrrole ring's nitrogen and carbon atoms would exhibit a less negative or even slightly positive potential due to the electron-withdrawing effect of the sulfonyl chloride group. The most positive potential (typically colored blue) is expected to be located on the sulfur atom and the hydrogen atom attached to the nitrogen. This highlights the sulfur atom as the primary site for nucleophilic attack.

Analysis of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, would further quantify this charge distribution, showing a significant partial positive charge on the sulfur atom and partial negative charges on the oxygen and chlorine atoms.

Mechanistic Studies through Computational Modeling

Beyond static electronic properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Transition State Characterization for Key Reactions

A key application of computational modeling is the identification and characterization of transition states—the highest energy point along a reaction coordinate. By locating the transition state structure for a given reaction of this compound (e.g., its reaction with a nucleophile), chemists can understand the geometry and electronic structure of the molecule at the peak of the energy barrier.

For instance, in the reaction of this compound with an amine to form a sulfonamide, a computational study would search for the transition state corresponding to the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom. The geometry of this transition state would likely show an elongated S-Cl bond and a newly forming S-N bond. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Analysis and Energy Barrier Determination

Once the reactants, products, and transition state are optimized, a reaction coordinate can be mapped. This is often done using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the reactants and products. This analysis provides a detailed picture of the geometric and electronic changes that occur throughout the reaction.

The energy difference between the reactants and the transition state defines the activation energy barrier. A lower energy barrier indicates a faster reaction. Computational studies on the sulfonation of pyrrole have shown that the position of electrophilic attack (at C2 versus C3) is determined by the relative stabilities of the corresponding transition states. researchgate.net For this compound, computational modeling could be used to predict the energy barriers for reactions with various nucleophiles, thereby providing a quantitative measure of its reactivity and selectivity.

Solvation Effects on Reactivity

The reactivity of sulfonyl chlorides in different solvents is often analyzed using the extended Grunwald-Winstein equation. This equation helps in understanding the mechanism of solvolysis by correlating the rate of reaction with the solvent's ionizing power (Y) and its nucleophilicity (N). mdpi.com For many sulfonyl chlorides, the mechanism is believed to be a bimolecular nucleophilic substitution (SN2) process. mdpi.com

In the case of 2-thiophenesulfonyl chloride, studies on its solvolysis in various pure and binary solvents have been conducted. nih.gov These studies indicate that the reaction proceeds through an SN2 mechanism. The sensitivity of the reaction to the solvent's nucleophilicity and ionizing power provides evidence for this pathway. nih.gov For instance, the use of fluoroalcohols like trifluoroethanol can enhance the rate of solvolysis due to their strong hydrogen-bond-donating capacity, which stabilizes the leaving chloride ion.

It is reasonable to infer that the reactivity of this compound would exhibit similar dependencies on the solvent properties. The pyrrole ring, being an electron-rich aromatic system, will influence the electronic environment of the sulfonyl chloride group. The N-H group in the pyrrole ring can also participate in hydrogen bonding with solvent molecules, which could further modulate the reactivity. A summary of expected solvent effects based on analogous compounds is presented in the table below.

Solvent TypeExpected Effect on Reactivity of this compoundRationale
Polar Protic (e.g., water, methanol)Accelerated solvolysisStabilization of the transition state and leaving group through hydrogen bonding.
Polar Aprotic (e.g., acetone, acetonitrile)Moderate solvolysis ratesSolvation of the transition state is less effective compared to protic solvents.
Nonpolar (e.g., hexane)Slow solvolysisPoor stabilization of the charged transition state.

Spectroscopic Property Prediction and Validation

Although specific theoretical predictions of the IR and NMR spectra for this compound are not extensively documented in public literature, we can predict the characteristic spectral features based on the functional groups present in the molecule and data from related compounds. Computational methods like Density Functional Theory (DFT) are commonly used for such predictions. researchgate.netresearchgate.net

Predicted Vibrational (IR) Spectra:

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and pyrrole functional groups. The sulfonyl chloride group (SO₂Cl) typically exhibits strong, characteristic stretching vibrations. The pyrrole ring will also have distinct C-H, N-H, and ring stretching and bending vibrations.

Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (pyrrole)Stretching~3400
C-H (pyrrole)Stretching3100-3000
SO₂ (sulfonyl chloride)Asymmetric Stretching1370-1350
SO₂ (sulfonyl chloride)Symmetric Stretching1180-1160
C=C (pyrrole)Stretching1600-1450
S-Cl (sulfonyl chloride)Stretching~700

Predicted Nuclear Magnetic Resonance (NMR) Spectra:

The ¹H and ¹³C NMR spectra of this compound would be characterized by signals corresponding to the pyrrole ring protons and carbons. The electron-withdrawing sulfonyl chloride group at the 2-position will significantly influence the chemical shifts of the adjacent protons and carbons.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-57.0 - 7.5Doublet of doublets
H-36.8 - 7.2Doublet of doublets
H-46.2 - 6.6Triplet
N-H8.0 - 9.0Broad singlet

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-2130 - 140
C-5120 - 130
C-3110 - 120
C-4105 - 115

The accuracy of computational predictions depends on the level of theory and basis set used. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide good agreement with experimental vibrational frequencies for similar heterocyclic compounds after applying a scaling factor. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be predicted with reasonable accuracy, aiding in the assignment of experimental spectra. pearson.com

Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is determined by the orientation of the sulfonyl chloride group relative to the pyrrole ring. Rotation around the C-S single bond would lead to different conformers. Computational methods can be employed to determine the relative energies of these conformers and the energy barriers for their interconversion. sigmaaldrich.com For substituted pyrroles, the planarity of the ring is often maintained, but the substituent can adopt different rotational conformations. rsc.org

The most stable conformation is likely to be one that minimizes steric hindrance and maximizes favorable electronic interactions. The sulfonyl chloride group is bulky, and its orientation will be influenced by steric interactions with the adjacent N-H group and the C-3 proton of the pyrrole ring.

Intermolecular interactions are expected to play a significant role in the solid-state structure of this compound. The N-H group of the pyrrole ring is a strong hydrogen bond donor, and the oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors. Therefore, strong N-H···O=S hydrogen bonds are expected to be a dominant feature in the crystal packing. ambeed.com

Additionally, other weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions involving the pyrrole rings could further stabilize the crystal structure. The chlorine atom of the sulfonyl chloride group could also participate in halogen bonding. chemicalbook.com

Expected Intermolecular Interactions in this compound

Interaction TypeDonorAcceptor
Hydrogen BondingN-H (pyrrole)O=S (sulfonyl)
Halogen BondingS-ClO=S or Pyrrole ring
π-π StackingPyrrole ringPyrrole ring

Advanced Spectroscopic and Structural Elucidation Studies of 1h Pyrrole 2 Sulfonyl Chloride Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous determination of the constitution of 1H-pyrrole-2-sulfonyl chloride derivatives. Beyond simple one-dimensional spectra, a variety of multi-dimensional and specialized NMR experiments are employed to unravel complex spin systems and provide definitive structural assignments.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structure Assignments

Multi-dimensional NMR techniques are crucial for establishing the precise connectivity of atoms within novel this compound derivatives. These experiments disperse NMR signals into two dimensions, revealing correlations between nuclei that are coupled through bonds. sdsu.eduyoutube.com

Correlation SpectroscopY (COSY) is a homonuclear correlation experiment that identifies protons that are scalar-coupled to one another, typically over two to three bonds. In the context of a substituted pyrrole (B145914) sulfonamide, COSY spectra would reveal cross-peaks between adjacent protons on the pyrrole ring, as well as between protons on any alkyl or aryl substituents. This allows for the straightforward assignment of proton spin systems within the molecule. sdsu.eduacdlabs.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates the chemical shifts of protons directly to the carbons to which they are attached. sdsu.eduyoutube.com This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signals for the pyrrole ring protons can be unambiguously linked to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is arguably one of the most powerful tools for structural elucidation, as it reveals long-range couplings between protons and carbons over two to three bonds (and sometimes further). sdsu.eduyoutube.com This technique is instrumental in connecting different spin systems within the molecule. For example, in a derivative such as N-aryl-1H-pyrrole-2-sulfonamide, HMBC can show correlations from the pyrrole ring protons to the carbons of the aryl substituent, and vice versa, confirming the connectivity across the sulfonamide linkage. It is also key in identifying quaternary carbons, which are not observable in HSQC/HMQC spectra.

A representative application of these techniques can be seen in the structural confirmation of newly synthesized multi-substituted pyrrole derivatives containing a sulfonyl scaffold, where the combination of ¹H, ¹³C, COSY, and HMBC NMR data allows for the unequivocal assignment of all proton and carbon signals, thereby validating the proposed molecular structure.

NMR Technique Information Gained Application to this compound Derivatives
COSY ¹H-¹H correlations through 2-3 bondsIdentifies adjacent protons on the pyrrole ring and within substituents.
HSQC/HMQC ¹H-¹³C correlations through one bondAssigns carbon signals based on their attached protons.
HMBC ¹H-¹³C correlations through 2-4 bondsEstablishes connectivity between different fragments of the molecule, such as the pyrrole ring and N- or C-substituents, via the sulfonyl group.

Advanced Techniques for Stereochemical Elucidation (if applicable)

When this compound derivatives possess stereocenters or exhibit diastereotopicity, advanced NMR techniques such as Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are employed to determine their relative stereochemistry. columbia.edublogspot.comacdlabs.com These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of the number of bonds separating them. acdlabs.com

NOESY is particularly effective for small molecules where the nuclear Overhauser effect (NOE) is positive. columbia.edublogspot.com For medium-sized molecules (molecular weight around 700-1200 Da), the NOE can become zero, making ROESY the preferred experiment as the ROE is always positive. columbia.edureddit.com By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to deduce the spatial arrangement of atoms and thus the stereochemistry of the molecule. For example, in a derivative with a chiral substituent, NOE correlations can help to establish the relative orientation of the substituent with respect to the pyrrole ring.

Dynamic NMR Studies to Probe Conformational Exchange (if applicable)

The sulfonamide linkage and the pyrrole ring in derivatives of this compound can give rise to conformational isomerism. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes that occur on the NMR timescale. nih.govnih.gov

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the lineshapes of the signals. At high temperatures, where the conformational exchange is fast, sharp, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals. At a sufficiently low temperature, the exchange can be "frozen out," and separate signals for each conformer may be observed. nih.gov

Line shape analysis of these temperature-dependent spectra allows for the determination of the thermodynamic and kinetic parameters of the conformational exchange process, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. Such studies on related N-sulfonyl compounds have revealed energy barriers for rotation around the N-S bond, providing insights into the conformational preferences and flexibility of these molecules. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structural Characterization

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline derivatives of this compound. ncl.ac.uk This technique allows for the precise determination of atomic coordinates in the crystal lattice, from which detailed molecular and supramolecular structures can be elucidated. mdpi.commdpi.com

Determination of Molecular Geometry and Bond Parameters

X-ray crystallography yields precise measurements of bond lengths, bond angles, and torsion angles within the molecule. nih.gov This data is fundamental for understanding the geometric consequences of substitution on the pyrrole ring and the sulfonamide group. For instance, the geometry around the sulfur atom in the sulfonamide group is typically tetrahedral. The N-S bond length and the S-N-C bond angle can provide insights into the nature of the bonding and any steric strain within the molecule.

Below is a table with representative bond lengths and angles that might be expected for a hypothetical N-aryl-1H-pyrrole-2-sulfonamide derivative, based on data from related sulfonamide structures.

Parameter Typical Value Significance
S-O Bond Length~1.43 ÅReflects the double bond character.
S-N Bond Length~1.65 ÅInfluenced by the nature of the substituents on the nitrogen atom.
S-C (pyrrole) Bond Length~1.77 ÅStandard single bond length.
O-S-O Bond Angle~120°Consistent with a tetrahedral geometry around sulfur.
N-S-C Bond Angle~107°Can vary with steric bulk.
C-S-O Bond Angle~108°Reflects the tetrahedral arrangement.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, which is governed by a variety of intermolecular interactions. nih.govnih.gov For this compound derivatives, hydrogen bonding and π-π stacking are often key determinants of the crystal packing. rsc.orgrsc.org

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, these groups frequently participate in intermolecular hydrogen bonds, forming chains, dimers, or more complex three-dimensional networks. rsc.org The pyrrole N-H can also act as a hydrogen bond donor. These interactions play a crucial role in the stability and physical properties of the crystalline material.

The analysis of these non-covalent interactions is critical for understanding the solid-state behavior of these compounds and for the rational design of new materials with desired properties.

Co-crystallization Studies

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other solid compounds without altering their chemical structure. nih.gov By combining a target molecule with a benign co-former in a crystalline lattice, properties such as solubility, stability, and bioavailability can be significantly improved. nih.gov The formation of co-crystals is driven by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov

Common methods for preparing co-crystals include slow evaporation from solution, reaction crystallization, and solid-state grinding. nih.govresearchgate.net The resulting co-crystals are then typically characterized using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy to confirm their formation and study their properties. researchgate.net

While co-crystallization is a widely applied strategy in medicinal and materials chemistry, specific research detailing the co-crystallization of this compound or its derivatives is not extensively documented in publicly available literature. However, the presence of hydrogen bond donors (N-H) and acceptors (S=O) in the molecule suggests its potential as a viable candidate for forming co-crystals with various co-formers. Future research in this area could explore the modification of its physical properties through this technique.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement. nih.gov Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov

For this compound, HRMS is used to confirm its molecular formula, C4H4ClNO2S. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms. Experimental measurement of the molecular ion's mass-to-charge ratio (m/z) with high accuracy by HRMS serves to verify this formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC4H4ClNO2S nih.gov
Theoretical Exact Mass164.9651272 Da nih.gov
Nominal Mass165 g/mol nih.gov

The precision of HRMS is crucial in synthetic chemistry to confirm the identity of newly synthesized derivatives of this compound, ensuring that the desired chemical transformation has occurred.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and serves as a unique "molecular fingerprint." frontiersin.orgresearchgate.net These two techniques are complementary, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa. frontiersin.org

The key functional groups and their expected vibrational regions are:

N-H Stretch: The pyrrole N-H bond typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹.

C-H Stretch (aromatic): The C-H stretching vibrations of the pyrrole ring are expected above 3000 cm⁻¹.

S=O Stretch (sulfonyl): The sulfonyl group has characteristic strong asymmetric and symmetric stretching bands, typically found in the ranges of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

S-Cl Stretch: The sulfur-chlorine bond stretching vibration is expected at lower frequencies, generally in the range of 400-600 cm⁻¹.

Pyrrole Ring Vibrations: The C=C and C-N stretching vibrations within the pyrrole ring will produce a series of bands in the 1300-1600 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupBondExpected Frequency Range (cm⁻¹)Spectroscopy Technique
PyrroleN-H Stretch3300 - 3500FT-IR
Pyrrole RingC-H Stretch> 3000FT-IR, Raman
Pyrrole RingRing Stretch1300 - 1600FT-IR, Raman
Sulfonyl ChlorideS=O Asymmetric Stretch1350 - 1400FT-IR, Raman
Sulfonyl ChlorideS=O Symmetric Stretch1150 - 1200FT-IR, Raman
Sulfonyl ChlorideS-Cl Stretch400 - 600Raman

These spectral fingerprints are invaluable for routine identification, quality control, and for studying intermolecular interactions in different solid-state forms or upon derivatization.

Circular Dichroism or Optical Rotatory Dispersion for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. These techniques are particularly powerful for determining the absolute configuration of enantiomers and for studying conformational changes in chiral molecules.

The parent molecule, this compound, is not chiral. However, if a chiral center were introduced into one of its derivatives—for instance, through substitution with a chiral moiety—then CD or ORD spectroscopy would become a critical tool for its stereochemical characterization.

As of now, the synthesis and chiroptical analysis of chiral derivatives of this compound are not described in the surveyed scientific literature. Should such derivatives be synthesized, these techniques would be essential for:

Confirming the presence of chirality.

Distinguishing between enantiomers.

Determining enantiomeric excess or purity.

Investigating conformational preferences in solution.

Emerging Research Directions and Future Prospects for 1h Pyrrole 2 Sulfonyl Chloride Chemistry

Development of Greener Synthetic Pathways

The synthesis of pyrrole (B145914) derivatives, including sulfonylated compounds, is undergoing a shift towards more environmentally benign methodologies. Traditional synthetic routes often rely on harsh reagents and produce significant waste. Current research focuses on developing greener alternatives that are more sustainable and atom-economical.

Recent advancements in pyrrole chemistry highlight a move away from conventional methods towards solvent-free reactions, microwave-assisted processes, and the use of renewable starting materials. nih.gov For the synthesis of sulfonyl chlorides in general, environmentally friendly methods are being explored, such as using N-chlorosuccinimide (NCS) for the oxidative chlorination of S-hydrocarbyl isothiourea salts. google.comorganic-chemistry.org This approach avoids toxic and polluting reagents, generates non-toxic byproducts, and is suitable for large-scale industrial production. google.comorganic-chemistry.org The byproduct, succinimide, can even be recycled back into the reagent NCS. organic-chemistry.org

While specific research on green synthesis pathways for 1H-pyrrole-2-sulfonyl chloride is still emerging, the broader trends in pyrrole and sulfonyl chloride synthesis suggest a future focus on:

Catalytic Systems: Employing catalysts, such as iron(III) chloride, to facilitate reactions under milder conditions and in greener solvents like water. organic-chemistry.org

Alternative Reagents: Replacing hazardous reagents like traditional chlorinating agents with safer alternatives.

Biomass-Derived Feedstocks: Investigating the use of renewable resources like cellulose (B213188) and chitin (B13524) to produce pyrrole precursors. researchgate.net

Synthetic ApproachKey FeaturesPotential Application to this compound
NCS-mediated Chlorosulfonation Uses N-chlorosuccinimide; avoids toxic reagents; recyclable byproduct. google.comorganic-chemistry.orgA greener alternative to traditional sulfonyl chloride synthesis methods.
Catalytic Paal-Knorr Synthesis Employs catalysts like FeCl3 in water for N-substituted pyrrole synthesis. organic-chemistry.orgCould be adapted for the synthesis of the pyrrole core prior to sulfonylation.
Biomass Conversion Utilizes feedstocks like D-glucosamine and pyruvic acid. researchgate.netA sustainable route to produce the pyrrole-2-carboxylic acid precursor.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound and its derivatives remains a largely unexplored area with significant potential. While direct research on this specific compound is limited, related studies on pyrroles and sulfonyl chlorides indicate promising avenues.

Photoredox Catalysis: The use of visible light and photosensitizers, such as chlorophyll, has been shown to efficiently drive reactions involving pyrrole derivatives, like the functionalization of C-H bonds. acs.org This suggests the possibility of using light-mediated reactions to introduce the sulfonyl chloride group or to further functionalize the this compound scaffold.

Electrochemical Synthesis: Electrochemical methods are gaining traction for their mild reaction conditions and high selectivity. The electrochemical functionalization of pyrroles is a developing field. researchgate.net This could offer a controlled and environmentally friendly way to synthesize or modify this compound.

Future research in this area could focus on understanding the fundamental photochemical and electrochemical properties of this compound, such as its redox potentials and excited-state reactivity. This knowledge could lead to the development of novel synthetic transformations and applications in areas like organic electronics and sensor technology.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into flow and automated systems presents a significant opportunity for improving safety, efficiency, and scalability.

Flow Chemistry for Sulfonyl Chloride Synthesis: Continuous flow processes have been successfully developed for the synthesis of aryl sulfonyl chlorides. mdpi.comrsc.org These systems offer enhanced safety by minimizing the accumulation of highly reactive intermediates and allow for precise control over reaction parameters, leading to higher space-time yields. mdpi.comrsc.org A continuous flow setup using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidizing and chlorinating agent has been shown to be effective for a range of sulfonyl chlorides. rsc.org

Automated Synthesis: Automated platforms, such as those used for the exploration of chemical space, can accelerate the discovery of new derivatives. nih.gov An automated route search has been used to discover new synthetic pathways for pyrrole-2-carboxylic acid from biomass-derived feedstocks. researchgate.net

Applying these technologies to this compound would enable the rapid and safe production of the compound and a diverse library of its derivatives for screening in various applications.

TechnologyAdvantages for this compound Chemistry
Flow Chemistry Improved safety, better control over reaction conditions, increased efficiency and scalability. mdpi.comrsc.org
Automated Synthesis High-throughput synthesis of derivatives, rapid exploration of chemical space. researchgate.netnih.gov

Discovery of Novel Reactivity Modes and Catalytic Cycles

The reactivity of this compound is primarily associated with the sulfonyl chloride group, which readily undergoes substitution reactions. However, there is potential for discovering novel reactivity modes and catalytic cycles.

Catalytic C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds in pyrroles. researchgate.net Exploring such reactions with this compound could lead to the synthesis of novel, highly substituted pyrrole derivatives that are otherwise difficult to access.

Metal-Catalyzed Cross-Coupling: While the sulfonyl chloride group is not a typical coupling partner in many standard cross-coupling reactions, its transformation into other functional groups could open up possibilities for palladium-catalyzed or other metal-catalyzed reactions to build molecular complexity.

Reactivity of the Pyrrole Ring: The electron-withdrawing nature of the sulfonyl chloride group influences the reactivity of the pyrrole ring, potentially enabling unique substitution patterns or cycloaddition reactions. The regioselectivity of electrophilic substitution on the pyrrole ring is known to be influenced by the nature of the N-substituent. researchgate.net

Future research will likely focus on using computational and experimental approaches to uncover and exploit new reaction pathways for this versatile building block.

Application in Supramolecular Chemistry and Self-Assembly Research

The structural features of this compound and its derivatives make them interesting candidates for applications in supramolecular chemistry and self-assembly.

Hydrogen Bonding: The N-H proton of the pyrrole ring can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. These interactions are fundamental to the formation of self-assembled structures. nih.gov

Anion Recognition: Pyrrole-based structures are known to be effective anion receptors. researchgate.net The electron-withdrawing sulfonyl group in this compound could enhance the acidity of the N-H proton, making it a more effective hydrogen bond donor for anion binding.

Coordination Chemistry: The nitrogen and oxygen atoms could potentially coordinate with metal ions, leading to the formation of coordination polymers or discrete supramolecular cages. rsc.org

While direct research on the supramolecular applications of this compound is not yet prevalent, the principles of supramolecular chemistry suggest a rich area for future exploration. rsc.org

Advanced Derivatization for Functional Material Design

Beyond basic material properties, the derivatization of this compound can lead to the design of advanced functional materials.

Conducting Polymers: Pyrrole is the monomer for polypyrrole, a well-known conducting polymer. By incorporating the sulfonyl chloride functionality, it may be possible to create functionalized polypyrroles with tailored electronic properties or the ability to be further modified after polymerization.

Sensors: The reactivity of the sulfonyl chloride group can be exploited to attach chromophores or fluorophores. The resulting derivatives could act as chemosensors, where binding of an analyte to the pyrrole or a linked receptor site leads to a change in the optical or electronic properties of the material.

Organic Electronics: The pyrrole core is a common motif in organic electronic materials. By strategically modifying the this compound scaffold, new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) could be developed.

The versatility of the this compound building block provides a platform for creating a wide array of functional materials with tunable properties.

Unexplored Chemical Space and Structural Diversity around the this compound Scaffold

The full chemical space surrounding the this compound scaffold is far from being fully explored. There is significant potential for creating novel and structurally diverse molecules with a wide range of potential applications.

Substitution at other positions: While the reactivity of the sulfonyl chloride at the 2-position is well-established, systematic exploration of substitutions at the 3, 4, and 5-positions of the pyrrole ring, as well as on the nitrogen atom, could lead to new classes of compounds. researchgate.net

Fused Ring Systems: The pyrrole ring of this compound can be used as a starting point for the synthesis of fused heterocyclic systems, such as pyrrolotriazinones, which are of interest in medicinal chemistry. nih.gov

Combinatorial Chemistry: The use of automated synthesis and high-throughput screening can be employed to rapidly generate and evaluate large libraries of this compound derivatives, accelerating the discovery of new molecules with desired properties. nih.gov

The systematic exploration of the chemical space around this scaffold holds the promise of uncovering new fundamental chemistry and identifying lead compounds for various applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-pyrrole-2-sulfonyl chloride, and how can reaction conditions be optimized for high yields?

  • Methodology : Synthesis typically involves sulfonation of pyrrole derivatives using chlorosulfonic acid or sulfur trioxide. Key steps include:

  • Substrate Preparation : Start with a 1H-pyrrole derivative (e.g., ethyl 1H-pyrrole-2-carboxylate) to ensure regioselectivity during sulfonation .
  • Sulfonation : React with chlorosulfonic acid at 0–5°C to avoid side reactions like ring chlorination .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in dichloromethane to isolate the product .
    • Optimization : Control reaction stoichiometry (1:1.2 molar ratio of pyrrole to chlorosulfonic acid) and monitor temperature to minimize decomposition .

Q. How does the electronic environment of the pyrrole ring influence the reactivity of this compound?

  • Methodology : The electron-rich pyrrole ring facilitates electrophilic substitution at the 2-position.

  • Resonance Effects : The sulfonyl chloride group withdraws electron density via conjugation, stabilizing intermediates during nucleophilic substitution reactions .
  • Steric Factors : Substituents at the 1-position (e.g., methyl groups) reduce reactivity by hindering access to the sulfonyl chloride moiety .

Q. What analytical techniques are recommended for characterizing this compound and confirming purity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and detect impurities (e.g., residual solvents) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% by area) .

Advanced Research Questions

Q. How can competing side reactions (e.g., ring chlorination or sulfone formation) be suppressed during synthesis?

  • Methodology :

  • Temperature Control : Maintain temperatures below 10°C to prevent over-sulfonation or Friedel-Crafts-type side reactions .
  • Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to stabilize reactive intermediates and minimize ionic pathways .
  • Catalyst Screening : Additives like pyridine can sequester HCl byproducts, reducing acid-catalyzed degradation .

Q. What computational models predict the stability and hydrolysis kinetics of this compound in aqueous environments?

  • Methodology :

  • DFT Calculations : Model the hydrolysis pathway (e.g., SN2 mechanism at the sulfur center) using Gaussian or ORCA software .
  • Kinetic Studies : Monitor pH-dependent hydrolysis via UV-Vis spectroscopy; half-life decreases exponentially above pH 7 due to nucleophilic attack by hydroxide ions .

Q. How do structural modifications (e.g., substituents on the pyrrole ring) alter the compound’s bioactivity or binding affinity to target enzymes?

  • Methodology :

  • SAR Studies : Compare derivatives like 1-methyl-1H-pyrrole-2-sulfonyl fluoride (predicted logP = 1.38) to assess hydrophobicity-driven membrane permeability .
  • Enzyme Assays : Test inhibition of serine hydrolases (e.g., chymotrypsin) using fluorogenic substrates; IC50 values correlate with sulfonyl chloride electrophilicity .

Critical Analysis of Contradictory Evidence

  • Stability in Solvents : While predicts high stability for methyl-substituted derivatives, reports rapid decomposition in polar aprotic solvents (e.g., DMF). Resolution: Use low-dielectric solvents (e.g., toluene) for long-term storage .
  • Biological Activity : suggests broad enzyme inhibition, but notes selectivity for pyridine-dependent targets. Recommendation: Validate targets via proteome-wide profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.